Cas no 2228729-41-5 (5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine)

5-Ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethenyl group at the 5-position and a 1,2,4-triazole moiety at the 2-position. This structure imparts unique reactivity and binding properties, making it valuable in pharmaceutical and agrochemical applications. The presence of both nitrogen-rich heterocycles enhances its potential as a ligand or intermediate in metal-catalyzed reactions. Its conjugated system may also contribute to photophysical properties, useful in material science. The compound's stability and functional group versatility allow for further derivatization, supporting its role in the synthesis of biologically active molecules or advanced functional materials.
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine structure
2228729-41-5 structure
Product name:5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
CAS No:2228729-41-5
MF:C9H8N4
Molecular Weight:172.18662071228
CID:6191045
PubChem ID:156544536

5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
    • SCHEMBL23586773
    • EN300-1775757
    • 2228729-41-5
    • インチ: 1S/C9H8N4/c1-2-8-3-4-9(11-5-8)13-7-10-6-12-13/h2-7H,1H2
    • InChIKey: XIPBRHAGSJUNFL-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)C1C=CC(C=C)=CN=1

計算された属性

  • 精确分子量: 172.074896272g/mol
  • 同位素质量: 172.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6Ų
  • XLogP3: 1.7

5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1775757-10.0g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
10g
$6450.0 2023-06-03
Enamine
EN300-1775757-0.25g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
0.25g
$1381.0 2023-09-20
Enamine
EN300-1775757-5.0g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
5g
$4349.0 2023-06-03
Enamine
EN300-1775757-10g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
10g
$6450.0 2023-09-20
Enamine
EN300-1775757-0.5g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
0.5g
$1440.0 2023-09-20
Enamine
EN300-1775757-1g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
1g
$1500.0 2023-09-20
Enamine
EN300-1775757-5g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
5g
$4349.0 2023-09-20
Enamine
EN300-1775757-2.5g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
2.5g
$2940.0 2023-09-20
Enamine
EN300-1775757-0.05g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
0.05g
$1261.0 2023-09-20
Enamine
EN300-1775757-0.1g
5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine
2228729-41-5
0.1g
$1320.0 2023-09-20

5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine 関連文献

5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridineに関する追加情報

Introduction to 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS No: 2228729-41-5)

5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 2228729-41-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule combines a pyridine core with an ethenyl substituent and a 1H-1,2,4-triazole moiety, making it a versatile scaffold for the development of novel bioactive agents. The structural features of this compound contribute to its potential applications in modulating various biological pathways, particularly those relevant to neurological and inflammatory disorders.

The pyridine ring is a fundamental structural motif in many pharmacologically active compounds, renowned for its ability to interact with biological targets such as enzymes and receptors. In 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine, the presence of the ethenyl group introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity. The 1H-1,2,4-triazole moiety further enhances the compound's pharmacological profile by providing a hydrogen bond donor/acceptor site and contributing to the overall molecular shape complementarity with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine with high precision. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The triazole ring's ability to form stable interactions with aromatic residues in protein active sites makes it an attractive feature for drug design.

In addition to its potential as an anti-inflammatory agent, 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine has shown promise in preclinical studies as a modulator of neurotransmitter systems. The pyridine-pyrazole scaffold is known to interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. Emerging research indicates that derivatives of this compound may have therapeutic applications in conditions such as depression and anxiety disorders.

The synthesis of 5-ethenyl-2-(1H-1,2,4-triazol-1-yl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyridines and triazoles, followed by functional group transformations to introduce the ethenyl substituent. Advances in catalytic methods have improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for further investigation.

Pharmacokinetic studies of 5-ethenyl-2-(1H-1,2,4-triazol-1-y l)pyridine have revealed interesting properties that may influence its clinical utility. The compound exhibits moderate solubility in both water and organic solvents, facilitating formulation into various dosage forms. Preliminary toxicity assessments indicate that it is well-tolerated at therapeutic doses, though further studies are needed to fully characterize its safety profile.

The growing interest in 5-ethenyl-2-(1H - 1 , 2 , 4 - triazol - 1 - y l ) py rid ine is reflected in the increasing number of patents and research publications addressing its derivatives. Companies specializing in pharmaceutical development are exploring its potential as a lead compound for novel therapeutics. Collaborative efforts between academic institutions and industry partners are accelerating the discovery pipeline for compounds based on this scaffold.

Future directions in the study of 5 - ethenyl - 2 - ( 1 H - 1 , 2 , 4 - tri azol - 1 - y l ) py rid ine include exploring its mechanism of action in greater detail and identifying new therapeutic indications. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its interactions with biological targets at an atomic level. These structural insights will guide the design of next-generation analogs with enhanced potency and selectivity.

The versatility of 5 - ethenyl - 2 - ( 1 H - 1 , 2 , 4 - tri azol - 1 - y l ) py rid ine as a pharmacological scaffold underscores its importance in modern drug discovery. As research continues to uncover new biological functions for this compound and its derivatives, it is likely to remain a focal point for innovation in medicinal chemistry. The combination of computational modeling, synthetic chemistry, and preclinical evaluation represents a comprehensive approach to harnessing its full therapeutic potential.

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